

Spectroscopic and Synthetic Profile of N-Boc-2-chloroethylamine: A Technical Guide

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Compound of Interest

Compound Name: **N-Boc-2-chloroethylamine**

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This technical guide provides an in-depth overview of the spectroscopic data and a common synthetic route for **N-Boc-2-chloroethylamine** (tert-butyl (2-chloroethyl)carbamate), a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents.^[1] ^[2] Its utility lies in the orthogonal reactivity of the chloro group, a good leaving group for nucleophilic substitution, and the Boc-protected amine, which allows for controlled deprotection and subsequent functionalization.^[1]

Spectroscopic Data

The structural integrity of **N-Boc-2-chloroethylamine** is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide a detailed fingerprint of the molecule's atomic and functional group composition.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-Boc-2-chloroethylamine**, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure.

¹H NMR (Proton NMR) Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms.^[1] The key signals for **N-Boc-2-chloroethylamine** are summarized below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.93	broad singlet	1H	NHCO
3.63 - 3.49	multiplet	2H	ClCH_2
3.48 - 3.36	multiplet	2H	CH_2NH
1.18	singlet	9H	$\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 ,
Frequency: 400
MHz^[2]

^{13}C NMR (Carbon NMR) Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
155.8	C=O (carbamate)
79.8	$\text{C}(\text{CH}_3)_3$
45.7	CH_2Cl
32.8	CH_2NH
28.2	$\text{C}(\text{CH}_3)_3$

Solvent: CDCl_3 , Frequency: 100 MHz^[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.^[1]

Wavenumber (cm ⁻¹)	Interpretation
3347	N-H stretch
2924, 2854	C-H stretch (aliphatic)
1725, 1709	C=O stretch (carbamate)
1503	N-H bend
1462	C-H bend
Sample: Pure[2]	

Experimental Protocol: Synthesis of N-Boc-2-chloroethylamine

The following protocol describes a common and efficient method for the synthesis of **N-Boc-2-chloroethylamine** from 2-chloroethylamine hydrochloride.

Materials and Reagents

- 2-Chloroethylamine hydrochloride
- Triethylamine (Et₃N)
- Anhydrous dichloromethane (CH₂Cl₂)
- Di-tert-butyl dicarbonate (Boc₂O)
- Water (H₂O)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

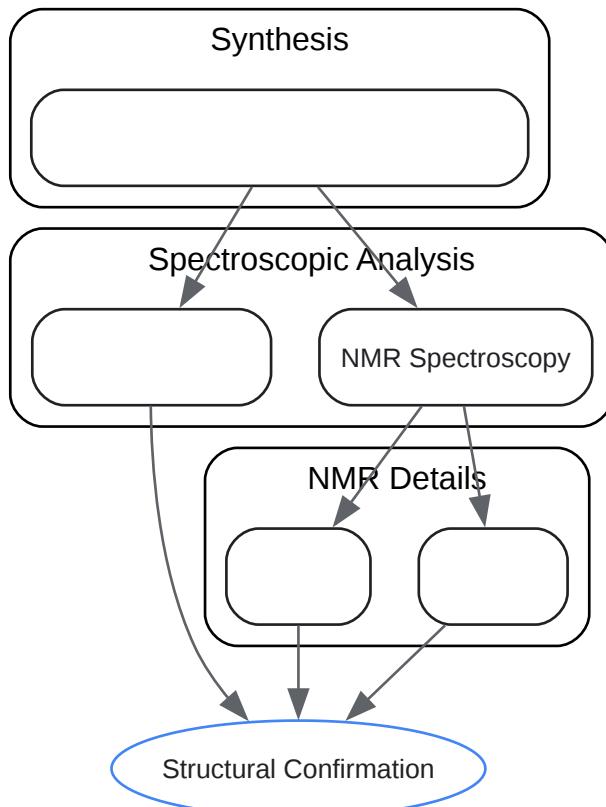
Procedure

- In a round-bottom flask, dissolve 2-chloroethylamine hydrochloride (2 g, 17.0 mmol) and triethylamine (2.37 mL, 17.0 mmol) in anhydrous dichloromethane (24 mL).[2]

- Cool the mixture to 0 °C in an ice bath under a nitrogen atmosphere.[2]
- Slowly add di-tert-butyl dicarbonate (3.6 mL, 15.3 mmol) to the stirred solution.[2]
- Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[2]
- Upon completion of the reaction, wash the mixture sequentially with water and brine.[2]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
- The resulting product is **N-Boc-2-chloroethylamine**, obtained as a dark liquid (2.91 g, 99% yield), which can often be used in subsequent steps without further purification.[2]

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the logical flow of using spectroscopic data to confirm the structure of the synthesized **N-Boc-2-chloroethylamine**.



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Caption: Workflow of Spectroscopic Confirmation.

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References

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- 2. Carbamic acid, (2-chloroethyl)-, 1,1-dimethylethyl ester (9CI) | 71999-74-1 [chemicalbook.com]
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